
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- is a complex chemical compound with a unique structureThe compound’s molecular formula is C16H24Cl2K2MgN2O8, and it is often used in research due to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of magnesium chloride with 5-hydroxy-6-methyl-3,4-pyridinedimethanol in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic agent.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Some compounds similar to Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- include:
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, monohydrate
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, anhydrous
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, trihydrate
Uniqueness
What sets Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- apart from similar compounds is its specific hydration state and the resulting unique properties. The dihydrate form offers distinct solubility, stability, and reactivity characteristics, making it particularly valuable for certain applications.
属性
CAS 编号 |
132517-86-3 |
|---|---|
分子式 |
C16H24Cl2K2MgN2O8 |
分子量 |
545.8 g/mol |
IUPAC 名称 |
magnesium;dipotassium;[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanolate;dichloride;dihydrate |
InChI |
InChI=1S/2C8H10NO3.2ClH.2K.Mg.2H2O/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;;;;;/h2*2,11-12H,3-4H2,1H3;2*1H;;;;2*1H2/q2*-1;;;2*+1;+2;;/p-2 |
InChI 键 |
SWSRQKZXWRGGNY-UHFFFAOYSA-L |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)C[O-].CC1=NC=C(C(=C1O)CO)C[O-].O.O.[Mg+2].[Cl-].[Cl-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



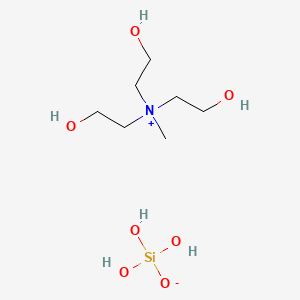
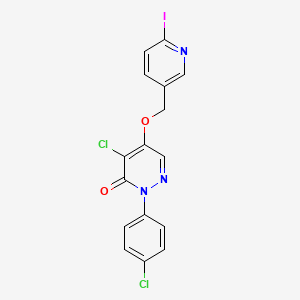
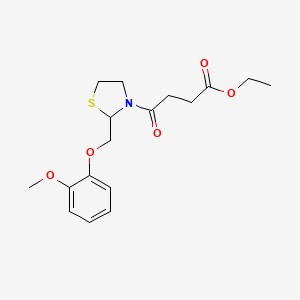
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
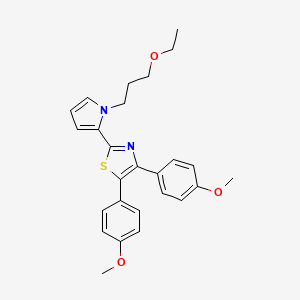
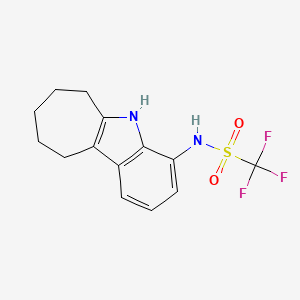
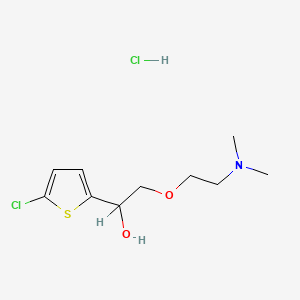
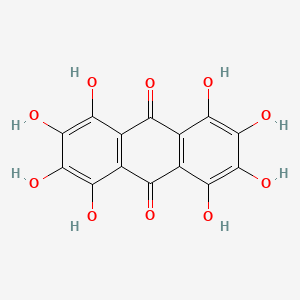
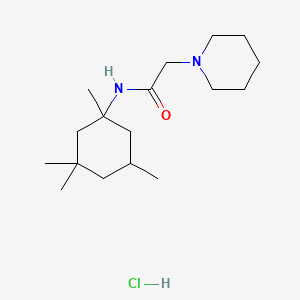
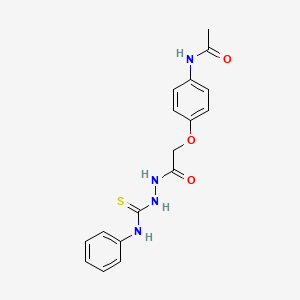
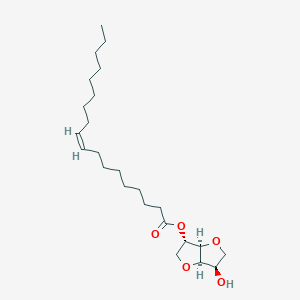

![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
